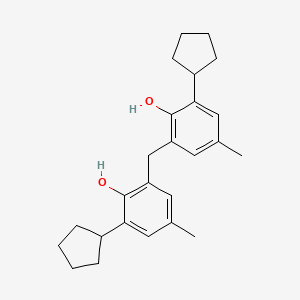
2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride
Descripción general
Descripción
“2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that contain a five-membered C3NS ring . The compound also contains a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving corresponding amines and acyl chlorides .
Molecular Structure Analysis
The molecular structure of this compound would include a thiazole ring attached to a phenyl ring via a two-carbon chain. The phenyl ring would have a chlorine substituent .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with a thiazole ring are stable and have a aromatic character .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Studies on similar thiazole compounds have explored their application as corrosion inhibitors for metals. For instance, 1,3,4-thiadiazoles have been investigated for their effectiveness in protecting mild steel in acidic environments, with findings suggesting that the inhibition efficiency can be correlated with quantum chemical parameters (Bentiss et al., 2007). Additionally, computational and electrochemical analyses have highlighted quinoxalines, compounds with structural similarities, as potential corrosion inhibitors for mild steel in acidic media, emphasizing the role of molecular dynamics simulations in understanding their effectiveness (Saraswat & Yadav, 2020).
Molecular Structure and Analysis
Research has detailed the crystal and molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, using spectroscopic techniques and density functional theory (DFT) calculations to compare observed and theoretical structural properties (Kerru et al., 2019). Such studies provide valuable insights into the electronic properties and potential applications of these compounds.
Antimicrobial Activities
The synthesis and evaluation of benzothiophene derivatives have been carried out, with some compounds exhibiting significant antibacterial activity. This research underscores the potential of thiazole and thiadiazole derivatives in developing new antibacterial agents (Aganagowda et al., 2012).
Photoluminescence and Electrochemical Properties
Rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, including those with chlorophenyl groups, exhibit unique luminescent properties that could have applications in light-emitting devices. The photophysical and electrochemical properties of these complexes have been characterized, highlighting the impact of ligand structure on their performance (Li et al., 2012).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . For instance, some thiazole derivatives can inhibit enzymes, block receptors, or interfere with the function of other proteins, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth, among others.
Result of Action
Based on the known activities of thiazole derivatives, this compound could potentially exert a range of effects at the molecular and cellular level . These might include inhibition of enzyme activity, blockade of receptors, disruption of microbial cell walls, inhibition of viral replication, protection of neurons, and induction of cell death in tumor cells.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS/c11-7-3-1-2-6(4-7)10-13-8(5-15-10)9(12)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAOKEBRFVHPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428786 | |
| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride | |
CAS RN |
868755-69-5 | |
| Record name | 2-(3-Chlorophenyl)-4-thiazolecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



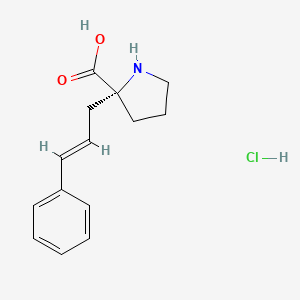
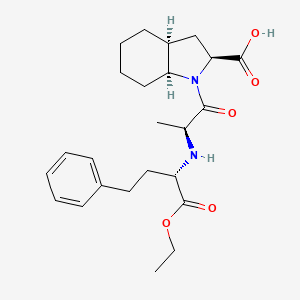
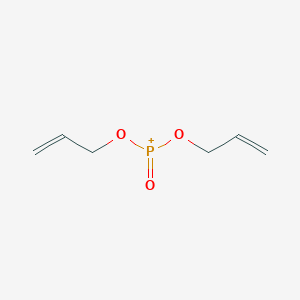
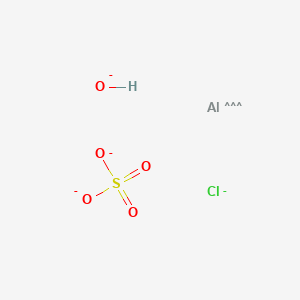
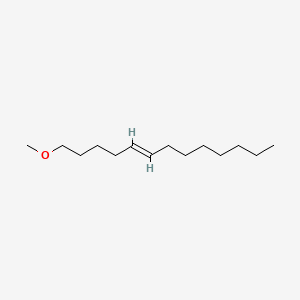


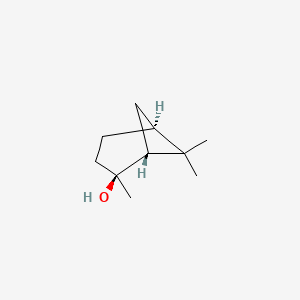
![[(E)-2-phenylethenyl] (2S,4aS,6aR,6aR,6bS,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6a,6b,9,9,12a-octamethyl-13-oxo-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2-carboxylate](/img/structure/B1609435.png)
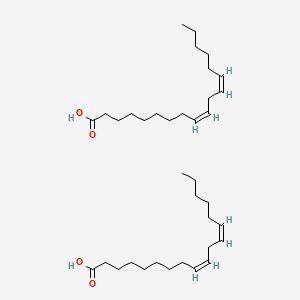
![sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate](/img/no-structure.png)


